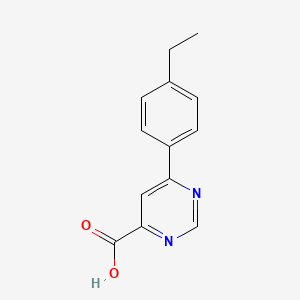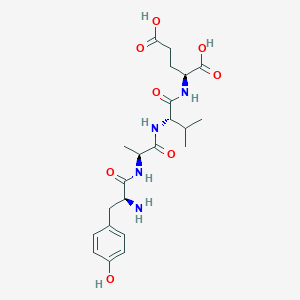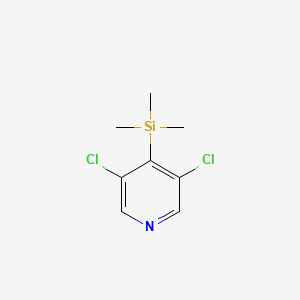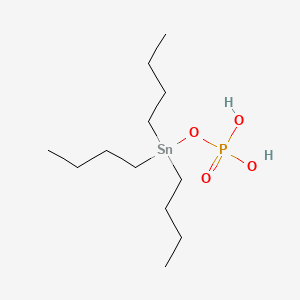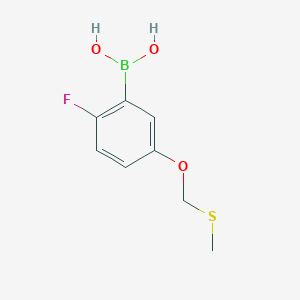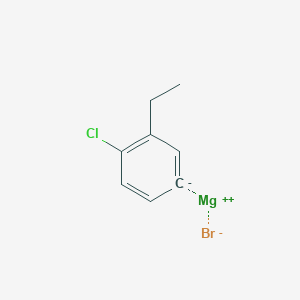
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)-: is a complex organic compound characterized by the presence of trifluoromethyl and nitronaphthalene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2,2,2-trifluoroacetophenone with a nitronaphthalene derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may serve as a probe or marker due to its unique chemical properties, facilitating the study of biochemical pathways and interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with tailored properties.
Wirkmechanismus
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitronaphthalene moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 2,2,2-trifluoro-1-phenyl-
- Ethanone, 2,2,2-trifluoro-1-(4-mercaptophenyl)-
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to similar compounds, Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydro-6-nitronaphthalen-1,4-imin-9-yl)- stands out due to its unique combination of trifluoromethyl and nitronaphthalene groups. This structural distinction imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
942491-78-3 |
|---|---|
Molekularformel |
C12H9F3N2O3 |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)11(18)16-9-3-4-10(16)8-5-6(17(19)20)1-2-7(8)9/h1-2,5,9-10H,3-4H2 |
InChI-Schlüssel |
ZKRNJESLOKMNBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


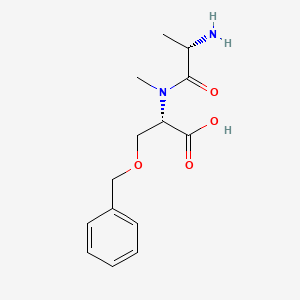
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)
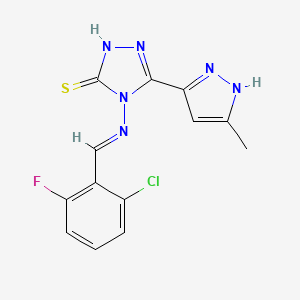

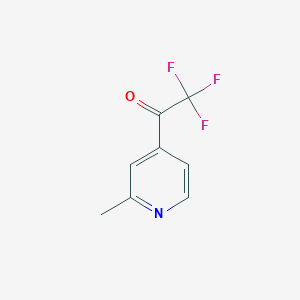
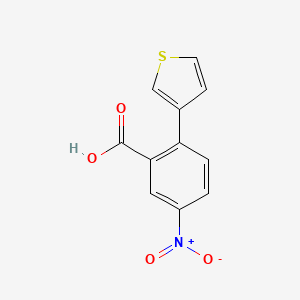
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
